molecular formula C22H23NO5 B12183452 N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B12183452
M. Wt: 381.4 g/mol
InChI Key: PCMBPQYVKSIGDL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that features both indene and chromone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene and chromone intermediates, followed by their coupling through an acetamide linkage.

    Indene Intermediate Synthesis: The indene moiety can be synthesized through the cyclization of a suitable precursor, such as 2-phenylbutadiene, under acidic conditions.

    Chromone Intermediate Synthesis: The chromone moiety can be prepared by the cyclization of 2-hydroxyacetophenone derivatives in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling Reaction: The final step involves the coupling of the indene and chromone intermediates through an acetamide linkage. This can be achieved by reacting the indene intermediate with an acetamide derivative of the chromone under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromone moiety can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in both the indene and chromone moieties can be reduced to their corresponding alcohols.

    Substitution: The aromatic rings in both moieties can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving indene and chromone derivatives.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds like indanone and indene itself.

    Chromone Derivatives: Compounds like flavones and isoflavones.

Uniqueness

N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide is unique due to the combination of indene and chromone moieties, which may confer distinct chemical and biological properties not found in simpler indene or chromone derivatives.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide

InChI

InChI=1S/C22H23NO5/c1-22(2)11-18(25)21-17(24)9-16(10-19(21)28-22)27-12-20(26)23-15-7-13-5-3-4-6-14(13)8-15/h3-6,9-10,15,24H,7-8,11-12H2,1-2H3,(H,23,26)

InChI Key

PCMBPQYVKSIGDL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NC3CC4=CC=CC=C4C3)O)C

Origin of Product

United States

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